Fludarabine triphosphate (trisodium)

Description

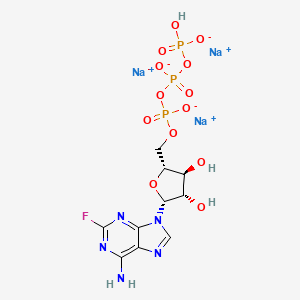

Fludarabine triphosphate (trisodium), the active metabolite of fludarabine phosphate, is a purine nucleoside analog integral to chemotherapy regimens for hematologic malignancies. Administered as a prodrug, fludarabine phosphate undergoes rapid dephosphorylation to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), which is subsequently phosphorylated intracellularly by deoxycytidine kinase (dCK) to its triphosphate form, F-ara-ATP . This metabolite exerts cytotoxicity by inhibiting DNA polymerase α, ribonucleotide reductase (RNR), and DNA primase, thereby blocking DNA synthesis and repair, depleting deoxynucleotide pools, and inducing apoptosis .

Fludarabine triphosphate (trisodium) is distinguished by its stability in 70% methanol-tris buffer (pH 7.4) and its role as a non-competitive, specific DNA primase inhibitor (IC₅₀ = 2.3 μM; Kᵢ = 6.1 μM) . Its clinical applications include treatment of chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL), often combined with cytarabine or oxaliplatin to enhance therapeutic efficacy .

Properties

Molecular Formula |

C10H12FN5Na3O13P3 |

|---|---|

Molecular Weight |

591.12 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1 |

InChI Key |

ABCNYMXTKKBAHQ-ABDPYLPCSA-K |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Fludarabine Precursors

The synthesis of F-ara-ATP trisodium originates from fludarabine, which is phosphorylated in a multi-step process. A pivotal patent (US20070060745A1) outlines a method for preparing fludarabine phosphate, a precursor to the triphosphate form:

-

Reagents : Fludarabine is reacted with phosphorus oxychloride (POCl₃) and a short-chain trialkyl phosphate (e.g., trimethyl phosphate) at temperatures below −5°C.

-

Solvent System : An aprotic non-polar organic solvent (e.g., hexane) is added to precipitate fludarabine phosphate.

-

Yield Optimization : This method avoids chlorinated solvents and anhydrous conditions, improving reproducibility on an industrial scale.

Table 1: Reaction Conditions for Fludarabine Phosphate Synthesis

Triphosphate Formation and Sodium Salt Conversion

The conversion of fludarabine phosphate to the triphosphate trisodium form involves additional phosphorylation steps. While direct methods are less documented, analogous nucleotide synthesis strategies suggest:

-

Enzymatic Phosphorylation : Using kinases to add phosphate groups.

-

Chemical Phosphorylation : Employing phosphoramidites or pyrophosphate reagents.

-

Salt Formation : Neutralization with sodium hydroxide to yield the trisodium salt.

Process Optimization and Industrial-Scale Challenges

Solvent and Environmental Considerations

A Chinese patent (CN102911230A) highlights advancements in solvent selection for fludarabine synthesis:

Industrial Challenges

-

Precipitation Issues : Early methods produced gummy residues during fludarabine phosphate precipitation, complicating large-scale agitation.

-

Storage Stability : F-ara-ATP trisodium requires storage at −20°C under nitrogen to prevent degradation.

| Parameter | Requirement | Source |

|---|---|---|

| Storage Temperature | −20°C (under nitrogen) | |

| Shelf Life | 6 months at −80°C; 1 month at −20°C | |

| Solubility | 250 mg/mL in water (ultrasonic aid) |

Analytical Characterization

Quality control during synthesis involves:

-

HPLC/Purity Analysis : Monitoring residual solvents and byproducts.

-

Mass Spectrometry : Confirming molecular weight (591.12 Da).

-

Enzymatic Assays : Validating inhibition of DNA primase (IC₅₀ = 2.3 μM).

Pharmacological Preparation for Clinical Use

In clinical settings, F-ara-ATP trisodium is generated intracellularly from fludarabine. A phase II trial demonstrated:

Chemical Reactions Analysis

Types of Reactions: F-ara-ATP (trisodium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where it incorporates into DNA and RNA strands .

Common Reagents and Conditions:

Phosphorylation: ATP, specific kinases, and buffer solutions.

Substitution: DNA polymerases and RNA polymerases in the presence of DNA or RNA templates.

Major Products:

Incorporation into DNA: Leads to the formation of DNA strands with incorporated F-ara-ATP, inhibiting further DNA synthesis.

Incorporation into RNA: Results in RNA strands with incorporated F-ara-ATP, affecting transcription processes.

Scientific Research Applications

F-ara-ATP (trisodium) has a wide range of applications in scientific research:

Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.

Biology: Employed in cellular studies to understand the effects of DNA and RNA synthesis inhibition.

Medicine: Integral in cancer research, particularly in understanding the mechanisms of action of chemotherapeutic agents.

Industry: Utilized in the development of new therapeutic agents and in the production of recombinant enzymes for industrial applications

Mechanism of Action

F-ara-ATP (trisodium) exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA strands during replication, leading to chain termination. This incorporation inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, ultimately preventing further DNA synthesis and leading to cell death. Additionally, F-ara-ATP can be incorporated into RNA, inhibiting transcription processes .

Comparison with Similar Compounds

Key Findings :

- RNR Inhibition : Clofarabine and cladribine triphosphates exhibit stronger RNR inhibition compared to fludarabine, reducing dNTP pools more effectively .

- DNA Polymerase α : Fludarabine and clofarabine are equipotent against DNA polymerase α, both surpassing cladribine .

- Unique Roles : Fludarabine triphosphate uniquely inhibits DNA primase and NER, enhancing cisplatin cytotoxicity .

Pharmacokinetics and Stability

Clinical Implications :

Research Insights :

- Fludarabine triphosphate synergizes with cytarabine by inhibiting NER, improving oxaliplatin adduct retention .

- Clofarabine pre-treatment increases ara-CTP accumulation, suggesting timed combinations for AML/MDS .

Data Tables

Table 1: Biochemical Comparison of Triphosphate Analogs

Table 2: Clinical Pharmacokinetics

Q & A

Q. What are the primary mechanisms by which fludarabine triphosphate (trisodium) exerts its cytotoxic effects in leukemia and lymphoma cells?

Fludarabine triphosphate (F-ara-ATP) inhibits DNA synthesis via competitive inhibition of DNA polymerase α and ribonucleotide reductase, reducing deoxyadenosine triphosphate (dATP) pools and blocking DNA elongation. Additionally, F-ara-ATP incorporates into DNA, causing chain termination and apoptosis. Methodologically, researchers can validate these mechanisms using enzyme inhibition assays (e.g., measuring dATP depletion via HPLC) and DNA incorporation studies (e.g., radiolabeled F-ara-ATP in cell lines) .

Q. How can intracellular F-ara-ATP levels be quantified in primary T-lymphocytes for pharmacokinetic studies?

A validated method involves isolating CD4+/CD8+ T-lymphocytes via magnetic bead separation, lysing cells in perchloric acid, and quantifying F-ara-ATP using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This approach achieves sensitivity down to 0.1 pmol/10⁶ cells and is critical for correlating intracellular drug levels with clinical outcomes .

Q. What experimental models are optimal for studying fludarabine triphosphate’s efficacy in hematologic malignancies?

Primary patient-derived B- and T-cell cultures, as well as xenograft models using immunodeficient mice transplanted with human leukemia cells, are preferred. These models allow assessment of drug sensitivity, apoptosis markers (e.g., caspase-3 activation), and resistance mechanisms (e.g., deoxycytidine kinase deficiency) .

Advanced Research Questions

Q. How does interindividual variability in F-ara-ATP accumulation impact dosing strategies in hematopoietic cell transplantation (HCT) patients?

Significant variability in F-ara-ATP accumulation rates exists among HCT patients, influenced by factors like T-lymphocyte count and metabolic enzyme activity. Researchers should stratify patients using pre-treatment lymphocyte profiling and monitor intracellular F-ara-ATP via the phenotypic method described by Woodahl et al. (2024). Dose individualization based on these metrics may improve therapeutic index .

Q. What methodological challenges arise when reconciling contradictory IC₅₀ values for fludarabine triphosphate’s inhibition of ribonucleotide reductase across studies?

Discrepancies (e.g., IC₅₀ of 2.3 μM vs. 5.8 μM) may stem from assay conditions (e.g., substrate concentration, pH) or cell type differences (e.g., leukemic vs. solid tumor lines). To resolve contradictions, standardize assays using recombinant ribonucleotide reductase and compare results across multiple cell models. Include positive controls like hydroxyurea for validation .

Q. How does impaired kidney function alter fludarabine triphosphate pharmacokinetics, and how should this inform experimental design?

Reduced renal clearance increases systemic exposure to F-ara-A (fludarabine’s plasma metabolite), elevating intracellular F-ara-ATP levels. In preclinical studies, simulate renal impairment using murine models with gentamicin-induced nephrotoxicity. Clinically, adjust doses using estimated glomerular filtration rate (eGFR) and validate via population pharmacokinetic modeling .

Q. What strategies can mitigate off-target effects of fludarabine triphosphate in non-malignant immune cells during in vitro studies?

Co-culture systems with cytokine support (e.g., IL-2 or IL-7) preserve viable T-cells while exposing malignant cells to F-ara-ATP. Alternatively, use selective inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine riboside) to limit drug uptake in non-target cells .

Data Contradiction and Resolution

Q. Why do some studies report fludarabine triphosphate’s efficacy in quiescent cells while others emphasize S-phase specificity?

While F-ara-ATP primarily targets S-phase cells via DNA polymerase inhibition, its metabolite 2F-ara-A induces apoptosis in quiescent cells by disrupting RNA synthesis. Resolve this by conducting cell cycle-synchronized experiments (e.g., serum starvation for G₀ arrest) and measuring RNA polymerase II inhibition via chromatin immunoprecipitation (ChIP) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.